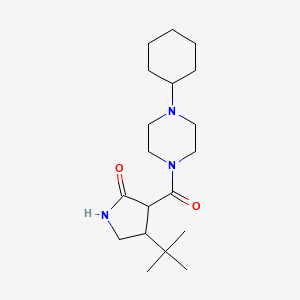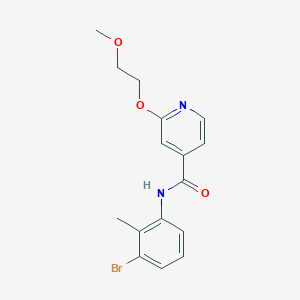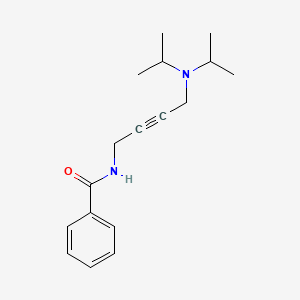
4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring, a common structure in many biologically active compounds . The pyrrolidin-2-one ring is a five-membered ring with one nitrogen atom and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of cyclic or acyclic precursors . The pyrrolidin-2-one ring could potentially be formed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidin-2-one ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The pyrrolidin-2-one ring, for example, could undergo various reactions depending on the conditions .Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
One study delves into structure-activity relationships involving 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), leading to the discovery of potent in vitro anti-inflammatory and antinociceptive activities. This research underscores the potential of H4R antagonists in pain management, albeit the direct relevance of 4-Tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one is inferred rather than explicit R. Altenbach et al., 2008.
Material Science Applications
Another area of application is in material science, where the synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents have been explored. The introduction of tert-butyl groups resulted in amorphous polymers with good solubility and thermal stability, highlighting the utility of such modifications in developing advanced polymeric materials Yunhua Lu et al., 2014.
Chemical Synthesis and Characterization
Further research has demonstrated the utility of tert-butyl and related groups in chemical synthesis and characterization. Studies include the development of new organotin(IV) complexes with potential anti-cancer properties, exploring the synthesis routes for complex organic molecules, and understanding the mechanisms underlying chemical reactions and interactions D. Shpakovsky et al., 2012.
Direcciones Futuras
The future research directions could involve studying the biological activity of this compound and its potential applications in medicine or other fields. The pyrrolidin-2-one ring is a common structure in many biologically active compounds, so this compound could potentially have interesting biological activities .
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to exhibit target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, influencing biological activity .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Propiedades
IUPAC Name |
4-tert-butyl-3-(4-cyclohexylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-19(2,3)15-13-20-17(23)16(15)18(24)22-11-9-21(10-12-22)14-7-5-4-6-8-14/h14-16H,4-13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDKBMZKOGJRFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2983816.png)

![3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983818.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)


![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)
![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)

